molecular formula C13H15ClN2O2S B14012729 N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide

N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide

Cat. No.: B14012729
M. Wt: 298.79 g/mol
InChI Key: UQIUWXVYNAZKNA-UHFFFAOYSA-N
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Description

N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazinane ring, a phenyl group, and a chloroacetamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(1,4-thiazinan-4-ylcarbonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thiazinane ring and the phenyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products can include substituted amides, thioamides, or ethers.

    Oxidation: Oxidation of the phenyl group can yield phenolic compounds, while oxidation of the thiazinane ring can produce sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Hydrolysis: Hydrolysis typically yields the corresponding carboxylic acid and amine.

Scientific Research Applications

N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2,2,2-trichloroacetamide
  • N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2,3,3-trichloroacrylamide

Uniqueness

N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H15ClN2O2S

Molecular Weight

298.79 g/mol

IUPAC Name

2-chloro-N-[2-(thiomorpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C13H15ClN2O2S/c14-9-12(17)15-11-4-2-1-3-10(11)13(18)16-5-7-19-8-6-16/h1-4H,5-9H2,(H,15,17)

InChI Key

UQIUWXVYNAZKNA-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CC=CC=C2NC(=O)CCl

Origin of Product

United States

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